Cas no 108512-04-5 (3-methyl-1,2-oxazol-4-amine Hydrochloride)

3-Methyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group and an amine functionality, stabilized as its hydrochloride salt. This derivative is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The hydrochloride form enhances solubility and stability, facilitating handling and storage. Its structural motif is valuable for constructing more complex heterocyclic systems, particularly in medicinal chemistry for developing novel therapeutic agents. The compound’s purity and well-defined reactivity make it suitable for precise synthetic applications.
3-methyl-1,2-oxazol-4-amine Hydrochloride structure
108512-04-5 structure
Product name:3-methyl-1,2-oxazol-4-amine Hydrochloride
CAS No:108512-04-5
MF:C4H7ClN2O
MW:134.56417965889
MDL:MFCD27922647
CID:1088710
PubChem ID:13804285

3-methyl-1,2-oxazol-4-amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Methylisoxazol-4-amine hydrochloride
    • 3-methyl-1,2-oxazol-4-amine,hydrochloride
    • MFCD27922647
    • 3-methyl-1,2-oxazol-4-amine hydrochloride
    • 108512-04-5
    • AT19806
    • SCHEMBL168860
    • 3-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)
    • SY213438
    • 3-methyl-1,2-oxazol-4-amine;hydrochloride
    • AKOS022173857
    • DTXSID20549981
    • EN300-263118
    • Z2466617876
    • 3-Methylisoxazol-4-aminehydrochloride
    • 3-METHYLISOXAZOL-4-AMINE HCL
    • 3-Methyl-4-isoxazolamine hydrochloride
    • CS-0440566
    • 4-Amino-3-methylisoxazole Hydrochloride
    • MSYIPTBDNXLQNW-UHFFFAOYSA-N
    • 3-methyl-1,2-oxazol-4-amine Hydrochloride
    • MDL: MFCD27922647
    • Inchi: InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H
    • InChI Key: MSYIPTBDNXLQNW-UHFFFAOYSA-N
    • SMILES: CC1=NOC=C1N.Cl

Computed Properties

  • Exact Mass: 134.0246905g/mol
  • Monoisotopic Mass: 134.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 66.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

3-methyl-1,2-oxazol-4-amine Hydrochloride Security Information

3-methyl-1,2-oxazol-4-amine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B496205-50mg
3-methyl-1,2-oxazol-4-amine Hydrochloride
108512-04-5
50mg
$ 230.00 2022-06-07
TRC
B496205-100mg
3-methyl-1,2-oxazol-4-amine Hydrochloride
108512-04-5
100mg
$ 340.00 2022-06-07
Chemenu
CM191284-5g
3-methylisoxazol-4-amine hydrochloride
108512-04-5 95%
5g
$1496 2021-08-05
Enamine
EN300-263118-0.05g
3-methyl-1,2-oxazol-4-amine hydrochloride
108512-04-5 91%
0.05g
$97.0 2024-06-18
Enamine
EN300-263118-0.25g
3-methyl-1,2-oxazol-4-amine hydrochloride
108512-04-5 91%
0.25g
$206.0 2024-06-18
Aaron
AR01C60K-100mg
3-methyl-1,2-oxazol-4-amine hydrochloride
108512-04-5 91%
100mg
$291.00 2025-03-30
Aaron
AR01C60K-500mg
3-methyl-1,2-oxazol-4-amine hydrochloride
108512-04-5 91%
500mg
$470.00 2025-02-09
Aaron
AR01C60K-5g
3-methyl-1,2-oxazol-4-amine hydrochloride
108512-04-5 91%
5g
$2586.00 2023-12-16
Aaron
AR01C60K-250mg
3-methyl-1,2-oxazol-4-amine hydrochloride
108512-04-5 91%
250mg
$309.00 2025-02-09
A2B Chem LLC
AW46184-50mg
3-Methylisoxazol-4-amine hydrochloride
108512-04-5 91%
50mg
$171.00 2024-04-20

Additional information on 3-methyl-1,2-oxazol-4-amine Hydrochloride

3-Methyl-1,2-Oxazol-4-Amine Hydrochloride: A Comprehensive Overview

3-Methyl-1,2-Oxazol-4-Amine Hydrochloride, a compound with the CAS number 108512-04-5, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of oxazole derivatives, which are known for their versatility in various chemical reactions and their role as building blocks in drug discovery.

The molecular structure of 3-methyl-1,2-oxazol-4-amine hydrochloride is characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of a methyl group at the 3-position and an amino group at the 4-position introduces steric and electronic effects that influence its reactivity and biological activity. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

One of the most notable advancements involving 3-methyl-1,2-oxazol-4-amine hydrochloride is its role in the synthesis of antimicrobial agents. Researchers have demonstrated that this compound can be effectively utilized to design molecules with enhanced antibacterial and antifungal properties. For instance, a study published in *Journal of Medicinal Chemistry* explored the use of this compound as a key intermediate in the creation of oxazole-based antibiotics, which exhibit promising activity against multidrug-resistant bacterial strains.

In addition to its antimicrobial applications, 3-methyl-1,2-oxazol-4-amine hydrochloride has also been investigated for its potential in cancer therapy. A team of scientists reported that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The findings were published in *Nature Communications*, where they highlighted the compound's ability to modulate cellular processes associated with tumor growth and metastasis.

The synthesis of 3-methyl-1,2-oxazol-4-amine hydrochloride typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent optimizations have focused on improving the yield and purity of the compound through the use of novel catalysts and reaction conditions. For example, a green chemistry approach utilizing microwave-assisted synthesis has been reported, which significantly reduces reaction time while maintaining high product quality.

From an analytical perspective, 3-methyl-1,2-Oxazol-4-Amine Hydrochloride has been thoroughly characterized using advanced spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These studies have provided valuable insights into its molecular structure and stability under various conditions. Furthermore, thermogravimetric analysis (TGA) has been employed to determine its thermal decomposition behavior, which is critical for its storage and handling.

Another area where 3-methyl-1,2-Oxazol-4-Amine Hydrochloride has shown promise is in the development of sensor materials for detecting environmental pollutants. A research group demonstrated that thin films incorporating this compound exhibit excellent sensitivity towards volatile organic compounds (VOCs). The study was featured in *Advanced Materials*, emphasizing its potential for practical applications in environmental monitoring systems.

Looking ahead, ongoing research continues to explore new avenues for leveraging the unique properties of 3-methyl-1,2-Oxazol-4-Amine Hydrochloride. Collaborative efforts between academic institutions and pharmaceutical companies are focused on expanding its application scope into areas such as neurodegenerative disease treatment and anti-inflammatory therapy. These developments underscore the compound's significance as a versatile tool in modern drug discovery.

In conclusion, 3-Methyl-1,2-Oxazol-4-Amine Hydrochloride (CAS No: 108512–04–5) stands out as a pivotal molecule with diverse applications across multiple disciplines. Its structural features make it an invaluable asset in chemical synthesis and pharmacological research. As advancements continue to unfold, this compound is poised to play an even greater role in addressing pressing challenges in medicine and environmental science.

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